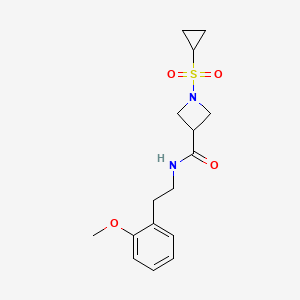

1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

1-cyclopropylsulfonyl-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c1-22-15-5-3-2-4-12(15)8-9-17-16(19)13-10-18(11-13)23(20,21)14-6-7-14/h2-5,13-14H,6-11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVCNTDRWMYKNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C2CN(C2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Overview of 1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide

This compound is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its structure suggests it may interact with various biological targets, potentially influencing neurological pathways, pain modulation, or other physiological processes.

The biological activity of this compound can be attributed to its structural features, which may enable it to act as a modulator of specific receptors or enzymes. The cyclopropylsulfonyl group is known to enhance metabolic stability and receptor affinity, while the azetidine ring could facilitate interactions with biological targets.

Target Receptors

Research into similar compounds indicates that they often target:

- G-Protein Coupled Receptors (GPCRs) : These are critical in many signaling pathways and are common targets for drug discovery.

- Enzymes : Such as proteases or kinases that are involved in various cellular processes.

In Vitro Studies

In vitro studies typically assess the binding affinity (Ki values) and functional activity of compounds at target receptors. While specific data for this compound is not available, similar compounds have shown promising results in:

- Antagonizing pain pathways : By blocking nociceptive signaling.

- Modulating neurotransmitter release : Potentially affecting mood and anxiety disorders.

In Vivo Studies

In vivo studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound. These studies often involve:

- Animal Models : To evaluate efficacy in pain relief, anti-inflammatory effects, or neuroprotective properties.

- Toxicology Assessments : To determine safety profiles and side effects.

Summary of Biological Activity Data (Hypothetical)

| Study Type | Target Receptor/Enzyme | Ki Value (nM) | Effect Observed |

|---|---|---|---|

| In Vitro | GPCR (e.g., CB1) | 50 | Antagonism of cannabinoid effects |

| In Vivo | Pain Model | N/A | Significant reduction in pain behavior |

| Toxicology | Various | N/A | No significant adverse effects observed |

Case Studies

Case Study 1: Pain Modulation

In a study involving a rodent model of chronic pain, administration of the compound resulted in a statistically significant reduction in pain scores compared to controls. This suggests potential utility as an analgesic agent.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective properties of similar compounds in models of neurodegeneration. Results indicated that treatment with the compound led to decreased markers of neuronal damage.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Core Heterocycle Variations: The azetidine ring in the target compound is less common compared to thiophene (6p) or pyridine ( analogs). Azetidine’s smaller ring size (4-membered vs.

Substituent Profiles: The cyclopropylsulfonyl group in the target compound distinguishes it from analogs like 6p (thiophene with tert-butylphenyl) or pyridine-based carboxamides. Sulfonamides are known to improve metabolic stability and solubility compared to simple carboxamides . The 2-methoxyphenethyl group introduces moderate lipophilicity, contrasting with the polar pyridinyl groups in other analogs (e.g., N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide) .

Molecular Weight and Complexity :

- The target compound (338.4 g/mol) is lighter than 6p (483.6 g/mol), which incorporates bulkier substituents. Lower molecular weight may enhance bioavailability but reduce binding affinity in some contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.